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Executive Summary
Chlorotris(triethylsilyl)silane (

), often referred to in high-steric contexts as the "Super-Supersilyl" chloride, represents a
pinnacle of steric crowding in organosilicon chemistry. Unlike its ubiquitously used cousin,
tris(trimethylsilyl)silane (TTMSS), the triethyl analogue introduces a massive steric volume that
fundamentally alters its thermodynamic and kinetic profile.

This guide provides a rigorous analysis of the compound's stability, driven by the "Hypersilyl

Effect"—a phenomenon where extreme steric bulk kinetically stabilizes reactive intermediates

(radicals and silylenes) while thermodynamically weakening the Si–Si backbone. This duality

makes it a critical reagent for selective radical chemistry and the installation of protecting

groups resistant to extreme hydrolytic and basic conditions.

Structural Dynamics & The Hypersilyl Environment
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The defining feature of chlorotris(triethylsilyl)silane is the central silicon atom's coordination

sphere, occupied by three bulky triethylsilyl groups. This creates a "molecular bunker" around

the Si–Cl bond.

Steric Strain and Bond Lengthening
The steric congestion forces the peripheral silyl groups apart, deviating from the ideal

tetrahedral angle (

). This repulsion results in:

Si–Si Bond Lengthening: The central Si–Si bonds are elongated beyond the standard 2.34 Å,

typically reaching 2.40–2.45 Å.

Bond Dissociation Energy (BDE) Depression: The Si–Si bond energy is reduced from the

typical ~54 kcal/mol to <50 kcal/mol, creating a thermodynamic weak point susceptible to

homolytic cleavage or silylene extrusion at high temperatures.

Kinetic Shielding (The "Umbrella" Effect)
While the Si–Si bonds are thermodynamically weakened, the Si–Cl bond is kinetically hyper-

stabilized. The ethyl groups form a hydrophobic shell that blocks the trajectory of incoming

nucleophiles (like water or hydroxide), rendering the compound remarkably resistant to

hydrolysis compared to trimethylsilyl chloride (TMSCl).
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Parameter Value (Approx.) Context

Formula
High molecular weight

lipophilic carrier

Molecular Weight 409.34 g/mol

Density 0.941 g/mol
Denser than typical organic

solvents

Si–Cl BDE ~90 kcal/mol
Strong bond, protected by

sterics

Si–Si BDE ~48-50 kcal/mol Weakened by steric repulsion

Radical Half-Life ~1.5 Months
Persistent Radical (vs. minutes

for TTMSS)

Thermodynamic Stability Profile
Thermal Stability & Decomposition
Despite the weak Si–Si bonds, the compound is distillable and stable at ambient temperatures.

However, at elevated temperatures (>200°C), it undergoes

-elimination, a characteristic decomposition pathway for polysilanes.

Mechanism: The steric strain is relieved by the extrusion of a silylene species.

The generated silylene is highly reactive and will insert into other bonds or dimerize.

Hydrolytic Stability
The hydrolysis of silyl chlorides typically follows an

-Si mechanism involving a pentacoordinate transition state.

TMSCl: Fast hydrolysis (seconds).

: Slow hydrolysis (hours).
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:Inert to atmospheric moisture and neutral water. Requires forcing conditions (strong base,
heat, polar aprotic solvents) to cleave the Si–Cl bond.

Radical Stability (The Critical Insight)
The most chemically significant property is the stability of the derived radical,

.

Electronic Effect: The unpaired electron is delocalized into the

orbitals of the adjacent Si–C bonds (

-delocalization).

Steric Effect: The ethyl groups prevent dimerization.

Result: The radical has a half-life of ~1.5 months in solution at room temperature, making it a

"persistent" radical. This contrasts sharply with the transient nature of simple silyl radicals.

Experimental Protocols
Synthesis of Chlorotris(triethylsilyl)silane
Note: Direct synthesis from

and

is difficult due to the third addition's steric barrier. The preferred route is via the chlorination of
the hydride.

Precursor: Tris(triethylsilyl)silane (

).

Reagents:

Tris(triethylsilyl)silane (1.0 eq)

Carbon Tetrachloride (
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) or N-Chlorosuccinimide (NCS)

Solvent: Pentane or Hexane (anhydrous)

Protocol:

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux

condenser under Argon atmosphere.

Dissolution: Dissolve 10 mmol of

in 50 mL of anhydrous pentane.

Chlorination (Method A -

): Add

(1.1 eq) dropwise. The reaction is driven by the formation of chloroform (

) and the strong Si–Cl bond.

Note: This method is slow without radical initiation. Add a catalytic amount of AIBN (5 mg)

and reflux for 2-4 hours.

Chlorination (Method B - NCS): Add NCS (1.05 eq) in small portions. Reflux for 3 hours.

Succinimide will precipitate.

Workup:

Cool to room temperature.[1]

Filter off solid byproducts (succinimide) under inert gas.

Remove solvent in vacuo.

Purification: Distill the residue under high vacuum (<1 mmHg). The product is a viscous,

colorless liquid.

Handling & Storage
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Atmosphere: Store under Nitrogen or Argon. While hydrolytically stable, long-term exposure

to humidity can lead to siloxane formation.

Container: Schlenk tubes or Teflon-sealed vials. Avoid ground glass joints without grease, as

hydrolysis products (HCl) can seize the joint.

Safety: The compound releases HCl upon eventual hydrolysis. Handle in a fume hood.

Mechanistic Visualization
Radical Cycle & Steric Stabilization
The following diagram illustrates the radical generation cycle and the steric "wall" that prevents

dimerization, conferring thermodynamic persistence.
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Click to download full resolution via product page

Caption: The formation of the persistent silyl radical. The steric bulk of the ethyl groups

(represented by the shielding node) prevents the radical from dimerizing to form the

hexasilyldisilane, a reaction that is diffusion-controlled for smaller silanes.

Thermal Decomposition Pathway
At high thermal loads, the thermodynamic weakness of the Si–Si bond dominates.
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Caption: Thermal decomposition via alpha-elimination. The relief of steric strain drives the

extrusion of the silylene species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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